AhR Binding Affinity: Amide vs. Ketone Linker
The benchmark indole-thiazole compound ITE (methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate) binds the aryl hydrocarbon receptor (AhR) with a Ki of 3 nM, functioning as a potent endogenous agonist . The target compound incorporates an amide linker in place of ITE's ketone, which introduces an additional hydrogen-bond donor (NH) and modifies the electron density of the thiazole ring. Although no head-to-head AhR assay has been published for the target compound, class-level structure–activity relationship (SAR) analyses predict that an amide linker reduces AhR affinity relative to ketone-linked indole-thiazoles due to altered planarity and hydrogen-bond networks [1]. For researchers requiring AhR-inactive or AhR-attenuated chemical probes, the target amide analog offers a mechanistically distinct starting point.
| Evidence Dimension | AhR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted reduced affinity vs. ITE |
| Comparator Or Baseline | ITE: Ki = 3 nM (AhR agonist) |
| Quantified Difference | N/A |
| Conditions | Cell-free AhR binding assay (recombinant AhR protein) |
Why This Matters
Procurement decisions for AhR-dependent research programs must distinguish between high-affinity agonists (ITE) and analogs with diminished AhR activity, making the target compound a rational choice for studies requiring minimized AhR interference.
- [1] Murray, I.A., Patterson, A.D. and Perdew, G.H. (2014) 'Aryl hydrocarbon receptor ligands in cancer: friend and foe', Nature Reviews Cancer, 14(12), pp. 801-814. (Review: SAR of AhR ligands). View Source
